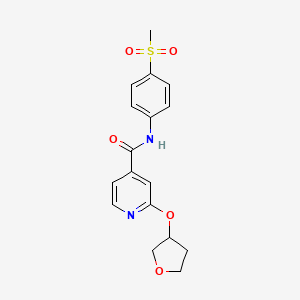

N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)24-14-7-9-23-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYUCXTJHUICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” typically involves multiple steps:

Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

Formation of the Pyridine Carboxamide: The final step involves the coupling of the methanesulfonylphenyl intermediate with a pyridine-4-carboxylic acid derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methanesulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Substitution: The oxolan-3-yloxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the pyridine ring.

N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The unique combination of functional groups in “N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide” may confer specific properties such as enhanced binding affinity to certain biological targets or improved stability under certain conditions, distinguishing it from similar compounds.

Biological Activity

N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyridine ring, a methanesulfonyl group, and an oxolane moiety. This structural diversity contributes to its biological activity.

Molecular Formula

- Chemical Formula : CHNOS

- Molecular Weight : 295.33 g/mol

Anti-inflammatory Activity

Research has indicated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, studies on similar sulfonamide derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

Table 1: Inhibitory Potency of Related Compounds

| Compound Name | IC (µM) | COX-2 Selectivity Index |

|---|---|---|

| 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.0032 | >120,000 |

| 6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.10 | 2880 |

The above table illustrates the potency of derivatives that could provide insights into the activity of this compound in inhibiting COX-2.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study: Anticancer Effects in Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 7.5 | Inhibition of cell migration |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G1 phase |

These findings indicate that the compound may effectively inhibit cancer cell growth and induce apoptosis, suggesting its potential as a therapeutic agent in oncology.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without significant gastrointestinal side effects.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cancer progression.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells suggests that it could be developed as an anticancer agent.

Q & A

Basic: What are the optimized synthetic routes for N-(4-methanesulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide?

Answer:

The synthesis involves multi-step reactions, starting with the coupling of pyridine-4-carboxylic acid derivatives with 4-methanesulfonylaniline. Key steps include:

- Carboxamide Formation : Use oxalyl chloride or carbodiimide-based coupling agents in anhydrous dioxane or THF to activate the carboxylic acid group for amide bond formation .

- Ether Linkage Installation : Introduce the oxolane-3-yloxy moiety via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the leaving group (e.g., halogen) at the pyridine C2 position. Optimize reaction temperature (60–100°C) and base (e.g., K2CO3) to improve yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures for high-purity isolation .

Basic: How is the structural integrity of this compound validated experimentally?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Confirm substitution patterns via 1H-NMR (e.g., methanesulfonyl proton singlet at δ3.3 ppm, oxolane protons at δ3.5–4.0 ppm) and 13C-NMR (carbonyl resonance at ~168 ppm) .

- FTIR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

- X-ray Crystallography : Resolve the 3D structure to verify spatial arrangement of the methanesulfonyl and oxolane groups, critical for understanding binding interactions .

Basic: What preliminary biological screening assays are recommended?

Answer:

Prioritize target-agnostic assays to identify potential activity:

- Enzyme Inhibition : Screen against kinase or protease panels using fluorescence-based assays (e.g., ATPase activity measurement at 10 µM compound concentration) .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC50 determination after 48-hour exposure .

- Solubility Assessment : Use HPLC-UV to measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on systematic structural modifications:

- Core Modifications : Replace the oxolane group with other heterocycles (e.g., tetrahydrothiophene) to assess steric/electronic effects on target binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the methanesulfonylphenyl ring to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine or pyridazine to evaluate scaffold flexibility .

Validate changes via in vitro assays (e.g., IC50 shifts >5-fold indicate critical interactions) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Address discrepancies through:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

- Metabolite Analysis : Perform LC-MS to detect degradation products or active metabolites that may explain divergent results .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Answer:

Employ biophysical and computational methods:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified target proteins .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using crystallographic data (e.g., RMSD <2 Å over 100 ns trajectory) to identify key binding residues .

- Cryo-EM : For large targets (e.g., membrane receptors), resolve ligand-induced conformational changes at near-atomic resolution .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Answer:

Follow ICH Q2(R1) guidelines:

- LC-MS/MS : Develop a selective MRM transition (e.g., m/z 299→181 for quantification) with deuterated internal standards .

- Linearity : Ensure R² >0.99 over 1–1000 ng/mL range in plasma .

- Precision/Accuracy : Achieve intra-/inter-day CV <15% and recovery >85% .

- Stability : Test freeze-thaw cycles (≥3) and long-term storage (-80°C, 30 days) .

Advanced: What safety protocols are recommended given limited toxicity data?

Answer:

Adopt precautionary measures:

- Acute Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis; monitor for respiratory irritation (Category 4 inhalation hazard) .

- Ecotoxicity Precautions : Avoid aqueous waste disposal; use activated carbon filtration for lab effluents .

- In Silico Prediction : Apply tools like ProTox-II to estimate LD50 and prioritize in vivo testing .

Advanced: How to optimize solubility and stability for in vivo studies?

Answer:

- Co-Solvent Systems : Use 10% DMSO/90% PEG-300 for intravenous administration; assess precipitation via dynamic light scattering .

- pH Adjustment : Formulate at pH 4–5 (acetate buffer) to enhance aqueous solubility of the carboxamide moiety .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for long-term storage .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), BBB permeability (CNS MPO score), and CYP450 inhibition .

- Docking Studies : Perform Glide/SP docking into target pockets (e.g., COX-2) using PyMol-generated homology models .

- Metabolite Identification : Apply Meteor (Lhasa Ltd.) to predict Phase I/II metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.